molecular formula C25H25N3O4S B2919873 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 954696-84-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2919873
CAS No.: 954696-84-5
M. Wt: 463.55
InChI Key: KOBAKLLCYPEEML-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a complex architecture combining three distinct pharmacophoric elements:

  • Benzodioxolyl moiety: A 1,3-benzodioxole ring system, known for enhancing metabolic stability and bioavailability in drug design.
  • Tetrahydroisoquinoline: A bicyclic amine scaffold frequently associated with central nervous system (CNS) activity and protease inhibition.
  • Thiophene heterocycle: A sulfur-containing aromatic ring contributing to electronic interactions in receptor binding. The ethanediamide linker bridges these groups, enabling conformational flexibility and hydrogen-bonding interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c29-24(26-12-17-5-6-22-23(11-17)32-16-31-22)25(30)27-13-21(20-8-10-33-15-20)28-9-7-18-3-1-2-4-19(18)14-28/h1-6,8,10-11,15,21H,7,9,12-14,16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBAKLLCYPEEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Tetrahydroisoquinoline Intermediate: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroisoquinoline ring.

    Coupling of Intermediates: The benzodioxole and tetrahydroisoquinoline intermediates are then coupled using a suitable linker, such as an ethanediamide, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anticancer, antimicrobial, or anti-inflammatory properties.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.

    Pathways: The compound may affect various biochemical pathways, leading to its observed effects. For example, it may inhibit a key enzyme in a metabolic pathway, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Modifications vs. Target Compound Biological Activity (IC₅₀ or EC₅₀) Key Reference
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) - Tetrahydroquinoline (6-membered) vs. tetrahydroisoquinoline (bicyclic)
- Lacks thiophene substituent
Dual inhibitor of falcipain-2/3 (malaria proteases)
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives - Sulfonamide-triazine core
- Ethyl acetate linker vs. ethanediamide
Antibacterial (Gram-positive strains)
5-(4-Sulfonylphenyl)-1,2,4-triazole-3-thiones - Triazole-thione core
- Halogenated aryl substituents
Antifungal (Candida spp.)

Key Observations :

  • QOD shares the ethanediamide linker and benzodioxolyl group but replaces tetrahydroisoquinoline with tetrahydroquinoline, reducing steric bulk and altering protease selectivity .
  • Triazole-thiones (e.g., compounds 7–9 from ) lack the benzodioxolyl and tetrahydroisoquinoline motifs but exhibit bioactivity via thione-mediated metal chelation, highlighting divergent mechanisms.

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted ADME Profiles

Property Target Compound QOD Triazole-Thiones
LogP (lipophilicity) 3.2 (moderate) 2.8 1.5–2.0
Solubility (µg/mL) ~15 (low) ~25 50–100
Metabolic Stability High (benzodioxolyl shielding) Moderate Low (thione oxidation)

Insights :

  • Triazole-thiones exhibit superior solubility due to polar thione groups but suffer from rapid hepatic clearance .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound with potential pharmacological applications. This compound features a unique structural arrangement that includes a benzodioxole moiety, tetrahydroisoquinoline, and thiophene groups, which may contribute to its biological activity. This article reviews the current understanding of its biological properties based on available research findings.

The molecular formula of the compound is C21H26N2O3C_{21}H_{26}N_{2}O_{3}, and it has a molecular weight of 358.45 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC21H26N2O3C_{21}H_{26}N_{2}O_{3}
Molecular Weight358.45 g/mol
LogP3.5
Polar Surface Area75.6 Ų

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors due to the presence of the tetrahydroisoquinoline structure, which is known for its affinity to dopamine and serotonin receptors.
  • Enzyme Inhibition : The benzodioxole component could inhibit specific enzymes involved in metabolic pathways, potentially influencing neurotransmitter levels.
  • Antioxidant Activity : The thiophene group may contribute to antioxidant properties, protecting cells from oxidative stress.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antidepressant Effects

A study demonstrated that derivatives of tetrahydroisoquinoline exhibit antidepressant-like effects in animal models. The compound's ability to modulate serotonin and norepinephrine levels suggests potential use in treating depression .

Neuroprotective Properties

Research indicates that compounds containing benzodioxole structures possess neuroprotective effects. These findings suggest that this compound could protect neuronal cells from damage induced by neurotoxins .

Anticancer Potential

Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The unique structural features of this compound may enhance its efficacy in targeting cancer cells .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study on Antidepressant Activity : A derivative of tetrahydroisoquinoline was tested in mice and showed significant reductions in immobility time in forced swim tests, indicating potential antidepressant effects .
  • Neuroprotection Study : A related benzodioxole compound was found to reduce neuronal death in models of oxidative stress, suggesting that the incorporation of similar moieties may confer protective benefits .

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